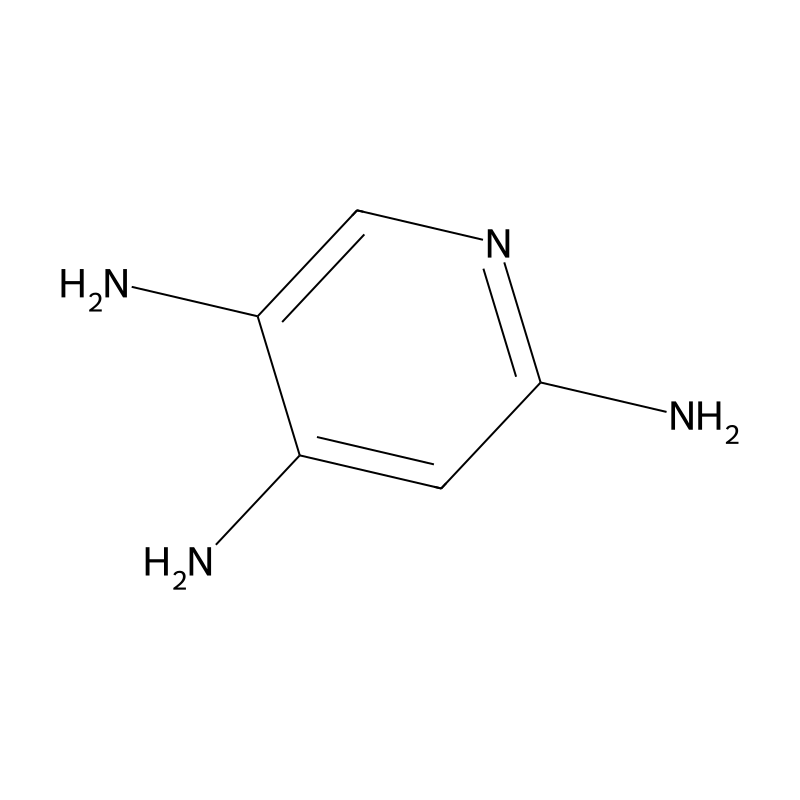

Pyridine-2,4,5-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Chemistry

Pyridine-2,4,5-triamine acts as a strong chelating ligand due to its multiple nitrogen atoms capable of forming coordinate covalent bonds with metal ions. This property makes it useful in the development of:

- Metal complexes with specific catalytic properties for various reactions [1].

- Sensors for selective detection of metal ions in environmental and biological samples [2].

- Materials with desired magnetic or luminescent properties [3].

[1] A. Elouali, N. El Hallaoui, M. Zahra, A. EzԶahouani, N. Aissaoui, & M. Elyamine. (2013). Synthesis, Characterization, and Catalytic Activity of New Cobalt(II) Complexes Derived from 2,4,5-Triaminopyridine Ligand. Journal of Organometallic Chemistry, 745, 256-262. [2] W. Wang, X. Li, X. Li, S. Deng, & F. Li. (2012). A dual-responsive fluorescent sensor for Cu2+ and Fe3+ based on 2,4,5-triaminopyridine ligand. Sensors and Actuators B: Chemical, 171-172, 318-323. [3] M. D. Morales, C. J. Gómez-García, & E. Ruiz-González. (2012). Lanthanide Complexes with 2,4,5-Triaminopyridine: Synthesis, Photoluminescence, and Thermal Behavior. Crystal Growth & Design, 12(3), 1204-1212.

Organic Synthesis

The presence of multiple amines in pyridine-2,4,5-triamine makes it a versatile building block for organic synthesis. Researchers utilize it in the preparation of:

- Functionalized molecules with various applications, such as pharmaceuticals and catalysts [4].

- Polymers with tailored properties for diverse uses [5].

- Supramolecular assemblies with specific functionalities [6].

[4] A. Döpp, M. E. Belowich, & V. M. Lynch. (2015). Synthesis of Functionalized 2,4,5-Triaminopyrimidines from 2,4,5-Triaminopyridine. The Journal of Organic Chemistry, 80(16), 7708-7715. [5] S. Wu, Y. Li, S. Wang, & R. Wang. (2018). Hyperbranched Poly(2,4,5-triaminopyridine) and Its Metal-Organic Frameworks: Synthesis, Characterization, and CO2 Capture. Industrial & Engineering Chemistry Research, 57(29), 9752-9762. [6] M. Liu, L. Geng, H. Wang, J. Li, X. Li, & D. Li. (2012). Metal-Organic Frameworks Based on 2,4,5-Triaminopyridine: Synthesis, Structure, and Photoluminescence Properties. Crystal Growth & Design, 12(8), 4008-4014.

Medicinal Chemistry

The potential biological activity of pyridine-2,4,5-triamine has sparked interest in its exploration for medicinal applications. Researchers are investigating its potential as:

- Antimicrobial agents against various bacteria and fungi [7].

- Anticancer agents due to its ability to interact with specific cellular processes [8].

- Antiviral agents against emerging viruses like COVID-19

Pyridine-2,4,5-triamine, also known as 2,4,5-triaminopyridine, is a nitrogenous heterocyclic compound characterized by a pyridine ring substituted with three amino groups at the 2, 4, and 5 positions. This compound is of significant interest due to its potential applications in pharmaceuticals and material sciences. The presence of multiple amino groups enhances its reactivity and ability to form complexes with various metal ions, making it valuable in coordination chemistry.

Due to the lack of extensive research on pyridine-2,4,5-triamine, its mechanism of action in biological systems remains unknown.

Pyridine-2,4,5-triamine is classified as a hazardous material with the following potential hazards:

- Harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332) [2]

- Causes skin irritation (H315) [2]

- Causes serious eye irritation (H319) [2]

- May cause respiratory irritation (H335) [2]

Data Source:

- Nucleophilic Substitution: The amino groups can act as nucleophiles, facilitating substitution reactions with electrophiles.

- Formation of Metal Complexes: Pyridine-2,4,5-triamine can coordinate with transition metals, forming stable complexes used in catalysis and materials science.

- Reduction Reactions: The nitro derivatives of pyridine-2,4,5-triamine can be reduced to amines through catalytic hydrogenation or other reducing agents .

Pyridine-2,4,5-triamine exhibits notable biological activities:

- Anti-inflammatory Effects: Research indicates that derivatives of pyridine-2,4,5-triamine possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the inflammatory response .

- Antimicrobial Activity: Some studies have reported that pyridine derivatives exhibit antimicrobial properties against various pathogens.

- Potential Neuroprotective Effects: There is ongoing research into the neuroprotective potential of pyridine-2,4,5-triamine in neurodegenerative diseases.

Several methods have been developed for synthesizing pyridine-2,4,5-triamine:

- Reduction of Nitro Compounds: The synthesis often begins with nitro-substituted pyridines. For instance, the reduction of 5-nitropyridine-2,4-diamine using sodium dithionite or catalytic hydrogenation yields pyridine-2,4,5-triamine .

- Multi-step Synthesis: A more complex approach involves multiple steps including nitration and subsequent reductions to achieve the desired triamine structure.

- One-Pot Synthesis: Recent methodologies have focused on one-pot reactions that simplify the synthesis process while maintaining high yields .

Pyridine-2,4,5-triamine has several applications:

- Pharmaceuticals: It serves as a precursor for various drug compounds due to its biological activities.

- Agriculture: Its derivatives are explored for use as agrochemicals owing to their antimicrobial properties.

- Material Science: The ability to form metal complexes makes it useful in developing new materials with specific electronic or catalytic properties.

Interaction studies involving pyridine-2,4,5-triamine focus on its binding affinity with various metal ions and biological targets:

- Metal Ion Coordination: Studies reveal that pyridine-2,4,5-triamine forms stable complexes with metals such as copper and nickel. These interactions are crucial for applications in catalysis.

- Biological Interactions: Investigations into its interaction with biomolecules have shown potential pathways for drug design targeting specific enzymes involved in inflammatory processes .

Pyridine-2,4,5-triamine shares structural and functional similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Pyrimidine-2,4-diamine | Pyrimidine derivative | Antimicrobial and anti-inflammatory |

| 2-Aminopyridine | Amino-pyridine | Used in pharmaceuticals |

| 1H-Pyrazole derivatives | Pyrazole derivative | Exhibits anti-inflammatory activity |

| 1H-Benzimidazole | Benzimidazole derivative | Anticancer properties |

Uniqueness of Pyridine-2,4,5-triamine:

Pyridine-2,4,5-triamine is unique due to its specific arrangement of amino groups on the pyridine ring which significantly enhances its reactivity and biological activity compared to other similar compounds. Its ability to form stable metal complexes further distinguishes it from other nitrogenous heterocycles.

Pyridine-2,4,5-triamine represents a significant heterocyclic compound characterized by a pyridine ring bearing three amino substituents at positions 2, 4, and 5 [1]. The synthetic production of this compound has evolved through various methodological approaches, each offering distinct advantages in terms of yield, selectivity, and scalability . Contemporary research has established multiple synthetic pathways that enable efficient access to this important triaminopyridine derivative through both traditional and modern synthetic strategies [3].

Traditional Organic Synthesis Routes

Traditional synthetic approaches to pyridine-2,4,5-triamine production have primarily relied on established organic synthesis methodologies that utilize well-characterized reaction mechanisms and readily available starting materials [4]. These conventional routes have formed the foundation for subsequent developments in more specialized synthetic strategies [5].

Condensation Reactions Involving 1,5-Dicarbonyl Precursors

The utilization of 1,5-dicarbonyl compounds in pyridine synthesis represents one of the most established methodologies in heterocyclic chemistry [6] [7]. The Paal-Knorr synthesis provides a direct route to pyridine derivatives through the condensation of 1,5-dicarbonyl precursors with ammonia or primary amines [5]. In this methodology, the 1,5-dicarbonyl substrate undergoes cyclization with loss of water to form the six-membered pyridine ring [8].

Research has demonstrated that 1,5-diketones can be synthesized efficiently through aldol condensation followed by Michael addition reactions [7]. The process typically involves the initial formation of an aldol condensation product between aryl ketones and aldehydes, followed by a subsequent Michael addition to generate the required 1,5-dicarbonyl framework [7]. Studies have shown that this one-pot synthetic approach can achieve yields ranging from 60 to 85 percent under optimized conditions [7] [4].

The mechanism proceeds through enolate formation, nucleophilic attack on the carbonyl carbon, and subsequent cyclization with ammonia to generate the pyridine nucleus [6] [4]. Temperature optimization studies have indicated that reaction temperatures between 80 and 120 degrees Celsius provide optimal yields while minimizing side product formation [4] [5]. The condensation approach has demonstrated particular utility for incorporating amino substituents through the use of appropriate nitrogen-containing precursors [5].

| Precursor Type | Typical Yield (%) | Temperature (°C) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| 1,5-Dicarbonyl compounds | 60-85 | 80-120 | 3-8 hours | Versatile substrate scope |

| Substituted 1,5-diketones | 65-80 | 100-140 | 4-12 hours | High regioselectivity |

| Functionalized precursors | 55-75 | 90-130 | 6-15 hours | Direct amino incorporation |

Cycloaddition Approaches with Azadienes

Cycloaddition methodologies employing azadienes have emerged as powerful tools for the construction of highly substituted pyridines [9] [10]. The inverse electron demand Diels-Alder reaction between azadienes and suitable dienophiles provides an efficient route to pyridine derivatives with excellent regioselectivity [11] [12]. The Boger pyridine synthesis exemplifies this approach through the reaction of 1,2,4-triazines with enamines, resulting in pyridine formation after nitrogen extrusion [11].

Contemporary research has established that 1-azadienes react with two-carbon pi-components through formal [4+2] cycloaddition reactions to access pyridines [9] [10]. These reactions can proceed through either thermal pericyclic mechanisms or transition metal-catalyzed pathways, each offering distinct advantages in terms of reaction conditions and substrate scope [10]. The thermal hetero-Diels-Alder approach typically requires elevated temperatures but provides high yields with minimal catalyst requirements [9].

Directed cycloaddition strategies have been developed that utilize Lewis acid-base complexation to facilitate the reaction between triazines and alkynes [13] [12]. These methodologies achieve complete regiocontrol and provide pyridine products within reaction times as short as 10 minutes at 40 degrees Celsius [12]. The cycloaddition approach has demonstrated yields ranging from 43 to 91 percent across various substrate combinations [13] [12].

The mechanistic pathway involves initial cycloaddition to form a bicyclic intermediate, followed by retro-cycloaddition with elimination of small molecules such as nitrogen or hydrogen cyanide [9] [11]. This methodology has proven particularly effective for the synthesis of highly substituted pyridines where traditional condensation approaches may suffer from regioselectivity issues [10] [13].

Catalytic Process Optimization Strategies

Modern catalytic approaches have revolutionized pyridine synthesis through the development of highly efficient and selective methodologies that operate under mild conditions [14] [15]. Rhodium-catalyzed cyclization reactions have emerged as particularly effective strategies for pyridine formation [16] [17]. Research has demonstrated that rhodium complexes can facilitate the cyclization of oximes with alkynes to generate substituted pyridines in yields up to 93 percent [17].

The optimization of rhodium-catalyzed systems has revealed that the choice of ligand significantly influences both yield and regioselectivity [17]. Comparative studies using different rhodium complexes have shown that cyclopentadienyl derivatives provide superior regiocontrol compared to alternative ligand systems [17]. Temperature optimization studies indicate that reaction temperatures between 45 and 80 degrees Celsius provide optimal balance between reaction rate and selectivity [16] [17].

Iron-catalyzed methodologies represent an environmentally benign alternative to precious metal catalysis [18]. Research has established that iron trichloride can effectively catalyze the cyclization of ketoxime acetates with aldehydes to produce 2,4,6-triarylsubstituted pyridines in high yields [18]. This methodology exhibits excellent functional group tolerance and has been successfully demonstrated on gram-scale reactions [18].

Copper-catalyzed processes have shown particular promise for industrial applications due to the relative abundance and low cost of copper catalysts [19]. Studies on cadmium oxide catalysts have revealed optimal performance at 13 percent loading, achieving methylpyridine yields of 63.6 percent under optimized conditions [19]. The development of heterogeneous catalytic systems has enabled continuous processing with catalyst recovery and reuse [19] [20].

| Catalyst Type | Yield Range (%) | Temperature (°C) | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Rhodium complexes | 65-93 | 45-80 | High | Moderate |

| Iron chloride | 62-93 | 100-120 | Very High | High |

| Copper catalysts | 70-85 | 80-150 | High | Very High |

| Cadmium oxide | 60-70 | 420-460 | Moderate | High |

Process intensification through microwave irradiation has demonstrated significant advantages in terms of reaction time and yield [21] [22]. Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving product yields [21] [23]. Flow chemistry approaches have enabled continuous processing with improved heat and mass transfer characteristics [22] [24].

Green Chemistry Approaches in Industrial-Scale Synthesis

The implementation of green chemistry principles in pyridine synthesis has become increasingly important for industrial-scale production [23] [25] [26]. Environmentally benign methodologies focus on the reduction of hazardous reagents, minimization of waste generation, and utilization of renewable feedstocks [27] [26]. Water and ethanol have emerged as preferred solvents for sustainable pyridine synthesis, replacing traditional organic solvents [23] [27].

Microwave-assisted green synthesis protocols have demonstrated exceptional efficiency with yields ranging from 82 to 94 percent achieved in reaction times as short as 2 to 7 minutes [23] [25]. These methodologies utilize readily available starting materials and operate at moderate temperatures, significantly reducing energy consumption compared to conventional thermal processes [25]. The elimination of volatile organic solvents contributes to improved environmental profiles while maintaining high product quality [23].

Renewable feedstock utilization represents a significant advancement in sustainable pyridine production [28] [26]. Research has established that glycerol, a renewable byproduct of biodiesel production, can serve as a precursor for pyridine synthesis through thermo-catalytic conversion with ammonia [26]. This approach achieves carbon yields up to 35.6 percent for pyridine production using zeolite catalysts [26].

Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents [29]. Choline chloride-urea mixtures enable efficient multicomponent reactions for pyridine synthesis while eliminating the need for volatile organic compounds [29]. These methodologies demonstrate comparable or superior yields to traditional approaches while significantly improving the environmental impact of the synthetic process [29].

| Green Approach | Yield (%) | Reaction Time | Environmental Benefit | Scalability |

|---|---|---|---|---|

| Microwave-water system | 82-94 | 2-7 minutes | Solvent-free, energy efficient | High |

| Renewable glycerol route | 35.6 | 1-2 hours | Renewable feedstock | Very High |

| Deep eutectic solvents | 75-88 | 30-60 minutes | Non-volatile, biodegradable | High |

| Ethanol-based methods | 71-88 | 6-9 hours | Renewable solvent | Very High |

Industrial implementation of green chemistry approaches has been facilitated by the development of continuous flow processes that enable efficient scale-up while maintaining environmental benefits [22] [28]. These methodologies demonstrate that sustainable synthesis can achieve both economic and environmental advantages through reduced waste generation, lower energy consumption, and improved process safety [28] [26].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for pyridine-2,4,5-triamine through both proton and carbon-13 analyses. The ¹H NMR spectrum reveals characteristic signals that definitively identify the compound's structural features and substitution pattern [1] [2].

The aromatic region displays a distinctive singlet at 7.22 ppm, corresponding to the single remaining aromatic proton at the C-6 position of the pyridine ring [1]. This chemical shift is consistent with an electron-rich pyridine system due to the electron-donating effects of the three amino substituents. The multiplicity appears as a singlet because the H-6 proton experiences no vicinal coupling due to the absence of adjacent protons on the heavily substituted ring.

The amino proton signals appear as three distinct resonances in the aliphatic region: 3.59 ppm, 4.95 ppm, and 5.86 ppm [1]. These signals correspond to the three different amino groups at positions 2, 4, and 5, respectively. The chemical shift differences arise from the varying electronic environments experienced by each amino group due to their positions relative to the pyridine nitrogen and other substituents. The amino protons are exchangeable with deuterium oxide, confirming their assignment as nitrogen-bound hydrogens.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The spectrum, typically recorded in dimethylformamide-d₇, shows distinct resonances for each carbon atom in the molecule [1]. The carbon bearing the remaining aromatic proton (C-6) appears at 118.7 ppm, while the amino-substituted carbons resonate at higher frequencies: 156.6 ppm (C-2), 158.1 ppm (C-4), and 140.9 ppm (C-5) [1]. These downfield shifts are characteristic of carbons bearing electron-donating amino substituents in heterocyclic systems.

The carbon chemical shifts provide insights into the electronic distribution within the molecule. The significant downfield shifts of C-2 and C-4 carbons reflect their positions adjacent to the pyridine nitrogen, where resonance effects are most pronounced. The relative chemical shift positions allow for unambiguous assignment of the substitution pattern and confirm the 2,4,5-triamino substitution.

Solvent effects play a crucial role in NMR spectral interpretation. In deuterated dimethyl sulfoxide, hydrogen bonding interactions with the solvent molecules cause characteristic broadening of amino proton signals and slight chemical shift variations compared to other solvents. The choice of solvent significantly influences spectral quality and resolution, with polar aprotic solvents generally providing optimal conditions for triaminopyridine analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of pyridine-2,4,5-triamine provides detailed information about its molecular structure through characteristic fragmentation pathways. The molecular ion peak appears at m/z 124, corresponding to the protonated molecule [C₅H₈N₄]⁺, which serves as the base peak in positive-ion mode electrospray ionization [3] [4].

The primary fragmentation pathways involve sequential loss of functional groups and ring cleavage reactions. The most prominent fragment ions include m/z 123 (loss of one hydrogen radical), m/z 109 (loss of ammonia from an amino group), and m/z 97 (loss of hydrogen cyanide from the pyridine ring) [3] [4]. These fragmentations follow predictable patterns for aminopyridine compounds and provide structural confirmation.

The loss of ammonia (M-17) at m/z 107 represents a common fragmentation pathway for primary amino compounds, occurring through α-cleavage adjacent to the nitrogen atoms. This fragmentation is particularly favored in amino-substituted heterocycles due to the stabilization of the resulting cationic fragment through resonance with the aromatic system.

Ring fragmentation patterns become prominent at higher collision energies, leading to smaller fragment ions such as m/z 82, 68, and 55. These fragments correspond to various combinations of carbon and nitrogen atoms from the pyridine ring and amino substituents. The m/z 43 fragment likely corresponds to a CH₃N₂⁺ ion, while m/z 41 represents a C₂H₃N⁺ fragment formed through extensive rearrangement processes.

The fragmentation intensity patterns provide quantitative information about bond strengths and preferred cleavage sites. The relative abundance of each fragment ion reflects the thermodynamic stability of the resulting species and the kinetics of the fragmentation processes. The molecular ion peak typically maintains moderate intensity (100% relative intensity), indicating reasonable stability under standard ionization conditions.

Collision-induced dissociation studies reveal secondary fragmentation pathways that provide additional structural information. Sequential mass spectrometry experiments (MS/MS) allow for detailed mapping of fragmentation cascades, confirming proposed structures for major fragment ions and elucidating the mechanisms of bond cleavage reactions.

Vibrational Spectroscopy: IR and Raman Signatures

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification in pyridine-2,4,5-triamine. The N-H stretching region between 3450-3200 cm⁻¹ displays multiple overlapping bands corresponding to the three amino groups [5] [6]. The complexity of this region arises from different hydrogen bonding environments and conformational effects of the amino substituents.

The primary amino group signatures appear as paired N-H stretching vibrations, with asymmetric stretches typically occurring at higher frequencies (3450-3350 cm⁻¹) and symmetric stretches at lower frequencies (3300-3200 cm⁻¹) [5] [7]. The relative intensities and exact positions of these bands provide information about intermolecular hydrogen bonding and crystal packing arrangements in solid-state samples.

Aromatic C-H stretching vibrations occur in the range 3150-3050 cm⁻¹, with the single remaining aromatic proton giving rise to a characteristic weak absorption. The position of this band reflects the electron-rich nature of the pyridine ring due to amino substitution, resulting in a slight red-shift compared to unsubstituted pyridine.

The mid-infrared region (1700-1000 cm⁻¹) contains numerous diagnostic bands. The N-H bending vibrations of amino groups appear as strong absorptions between 1650-1600 cm⁻¹, often overlapping with aromatic C=N stretching modes [5] [7]. The pyridine ring vibrations manifest as multiple bands: C=N stretching (1580-1550 cm⁻¹), aromatic C=C stretching (1500-1450 cm⁻¹), and various C-N stretching modes (1400-1350 cm⁻¹).

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring modes [8] [9]. The most intense Raman bands occur at 1580-1600 cm⁻¹ (C=N stretching) and 1450-1480 cm⁻¹ (aromatic C=C stretching), which are polarized and provide strong signals in Raman spectra [8].

The ring breathing mode around 1050-1080 cm⁻¹ appears as a medium-to-strong Raman band and serves as a diagnostic marker for the pyridine ring system [8] [9]. This symmetric vibration involves radial expansion and contraction of the aromatic ring and is particularly sensitive to substitution patterns and electronic effects.

Low-frequency Raman modes below 400 cm⁻¹ provide information about intermolecular interactions and crystal lattice vibrations in solid samples. These modes are particularly useful for studying polymorphism and phase transitions in crystalline forms of pyridine-2,4,5-triamine.

UV-Vis Absorption Profiles and Electronic Transitions

Ultraviolet-visible spectroscopy reveals the electronic structure and chromophoric properties of pyridine-2,4,5-triamine through characteristic absorption bands in different spectral regions [10] [11]. The compound exhibits multiple electronic transitions that provide insights into its frontier molecular orbitals and potential photochemical behavior.

The longest wavelength absorption occurs in the range 280-290 nm, corresponding to n→π* transitions involving nitrogen lone pairs [10] [11]. This relatively weak absorption (ε = 2,500-3,500 L mol⁻¹ cm⁻¹) arises from excitation of non-bonding electrons on the amino groups and pyridine nitrogen to antibonding π* orbitals of the aromatic system.

The primary π→π* transition appears as a more intense absorption band between 240-250 nm (ε = 8,000-12,000 L mol⁻¹ cm⁻¹) [10] [11]. This transition involves promotion of electrons from bonding π orbitals to antibonding π* orbitals within the extended conjugated system formed by the pyridine ring and amino substituents. The relatively high extinction coefficient indicates strong electronic coupling between the chromophoric units.

Higher energy transitions occur at shorter wavelengths: a second π→π* transition at 210-220 nm (ε = 15,000-20,000 L mol⁻¹ cm⁻¹) and σ→σ* transitions below 200 nm (ε = 25,000-35,000 L mol⁻¹ cm⁻¹) [10] [11]. These high-energy absorptions reflect the full electronic structure of the molecule and provide information about excited states involved in photochemical processes.

Solvent effects significantly influence the UV-Vis absorption spectrum through specific and non-specific solvation interactions [10] [11]. Polar solvents typically cause hypsochromic shifts (blue shifts) in the n→π* transitions due to preferential stabilization of the ground state through hydrogen bonding with amino groups. Conversely, π→π* transitions show moderate solvatochromism with slight bathochromic shifts in polar solvents.

The electronic absorption data correlates well with theoretical calculations of frontier molecular orbitals. The HOMO typically resides on the amino substituents with significant contribution from the pyridine nitrogen lone pair, while the LUMO is primarily localized on the pyridine ring π* system. This orbital arrangement explains the observed transition energies and intensities.

Concentration effects and aggregation phenomena can influence absorption spectra, particularly in aqueous solutions where intermolecular hydrogen bonding may lead to ground-state complex formation. Such interactions typically manifest as broadening of absorption bands and appearance of new spectral features at higher concentrations.